{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone
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Overview
Description
The compound {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone is a complex organic molecule featuring a benzodioxole moiety, an oxazole ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Oxazole Ring Formation: The oxazole ring is often formed via a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.
Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially on the oxazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged to develop new synthetic methodologies and materials.
Biology
Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, it is explored for its therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry
Industrially, the compound can be used in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the oxazole and morpholine rings can form hydrogen bonds and other interactions, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
- {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(piperidin-4-yl)methanone
- {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(pyrrolidin-4-yl)methanone
Uniqueness
The presence of the morpholine group in {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone distinguishes it from similar compounds, potentially offering unique pharmacokinetic and pharmacodynamic properties.
This compound , covering its synthesis, reactions, applications, and mechanisms of action
Properties
Molecular Formula |
C18H22N2O7 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H22N2O7/c1-22-15-11(8-14-16(17(15)23-2)26-10-25-14)7-12-9-13(19-27-12)18(21)20-3-5-24-6-4-20/h8,12H,3-7,9-10H2,1-2H3 |
InChI Key |
ZAHHDLHIJSIGHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)N4CCOCC4)OCO2)OC |
Origin of Product |
United States |
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